molecular formula C21H18N4O4 B2875274 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea CAS No. 941941-71-5

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea

Cat. No.: B2875274
CAS No.: 941941-71-5
M. Wt: 390.399
InChI Key: KDFJGXCKHUTDLL-LYBHJNIJSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.4. Other properties such as solubility, melting point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to the synthesis and characterization of novel compounds containing the quinazolin-4-yl-urea scaffold, demonstrating the chemical versatility and potential for further modification of this core structure. Studies include the development of new synthetic methodologies and the detailed structural analysis of the compounds produced. These efforts aim to expand the chemical space of quinazolin-4-yl-urea derivatives for various biological applications (Dige et al., 2019).

Antimicrobial Activities

Several studies have focused on evaluating the antimicrobial properties of quinazolin-4-yl-urea derivatives. These compounds have been tested against a range of bacterial and fungal pathogens, with some showing significant inhibitory activity. The research highlights the potential of these derivatives as leads for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Başoğlu et al., 2013).

Anticancer Properties

The anticancer potential of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea derivatives has been a significant area of investigation. Studies have shown that some derivatives exhibit potent antiproliferative effects against various cancer cell lines, including breast carcinoma and leukemia cells. These findings suggest that modifications to the quinazolin-4-yl-urea core can lead to the development of effective anticancer agents with specific activity profiles and mechanisms of action (Perković et al., 2016).

Enzyme Inhibition

Research into the enzyme inhibitory properties of quinazolin-4-yl-urea derivatives has uncovered their potential as therapeutic agents for diseases associated with enzymatic dysregulation. For example, some derivatives have been found to be potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. This suggests their potential use in treating hyperpigmentation disorders and as agents for skin lightening applications. Additionally, studies on the inhibition of cholinesterases by these derivatives indicate potential applications in treating neurodegenerative diseases such as Alzheimer's (Kurt et al., 2015).

Receptor Antagonism

Some derivatives of this compound have been investigated for their ability to act as antagonists or inverse agonists at various receptors, indicating their potential in treating conditions such as thyroid cancer, hyperthyroidism, and other diseases mediated by receptor signaling pathways. This area of research demonstrates the therapeutic versatility of quinazolin-4-yl-urea derivatives and their potential in targeted drug development (Neumann et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(3-methoxyphenyl)propanoic acid with 2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "2-amino-3-(3-methoxyphenyl)propanoic acid", "2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "Urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(3-methoxyphenyl)propanoic acid with 2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF) to form the intermediate 1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Addition of urea to the intermediate in the presence of a suitable base such as triethylamine or potassium carbonate in anhydrous DMF or dimethyl sulfoxide (DMSO) to form the final product 1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea.", "Step 3: Purification of the final product by column chromatography or recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS No.

941941-71-5

Molecular Formula

C21H18N4O4

Molecular Weight

390.399

IUPAC Name

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C21H18N4O4/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26)

InChI Key

KDFJGXCKHUTDLL-LYBHJNIJSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

solubility

not available

Origin of Product

United States

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